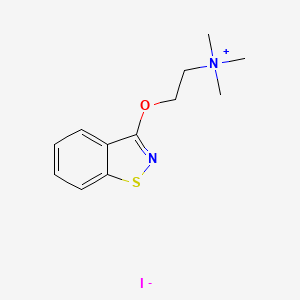

N,N,N-Trimethyl-2-(3-benzisothiazolyloxy)ethylammonium iodide

Description

N,N,N-Trimethyl-2-(3-benzisothiazolyloxy)ethylammonium iodide is a quaternary ammonium salt characterized by a benzisothiazole moiety linked via an ether oxygen to a trimethylammonium group, with iodide as the counterion. The benzisothiazole group, a bicyclic heteroaromatic system containing sulfur and nitrogen, imparts unique electronic and steric properties to the compound.

Properties

CAS No. |

24839-37-0 |

|---|---|

Molecular Formula |

C12H17IN2OS |

Molecular Weight |

364.25 g/mol |

IUPAC Name |

2-(1,2-benzothiazol-3-yloxy)ethyl-trimethylazanium;iodide |

InChI |

InChI=1S/C12H17N2OS.HI/c1-14(2,3)8-9-15-12-10-6-4-5-7-11(10)16-13-12;/h4-7H,8-9H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

LKQKEQPISYLUAI-UHFFFAOYSA-M |

Canonical SMILES |

C[N+](C)(C)CCOC1=NSC2=CC=CC=C21.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-benzothiazol-3-yloxy)ethyl-trimethylazanium iodide typically involves the reaction of 2-aminobenzenethiol with ethyl bromide to form 2-(1,2-benzothiazol-3-yloxy)ethyl bromide. This intermediate is then reacted with trimethylamine and iodide to yield the final product. The reaction conditions often include the use of solvents such as dioxane and the application of heat to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-benzothiazol-3-yloxy)ethyl-trimethylazanium iodide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydrobenzothiazole.

Substitution: The ethyl-trimethylazanium group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like thiols, amines, or halides can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydrobenzothiazole derivatives.

Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

2-(1,2-benzothiazol-3-yloxy)ethyl-trimethylazanium iodide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other benzothiazole derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-(1,2-benzothiazol-3-yloxy)ethyl-trimethylazanium iodide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring system can interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The trimethylazanium group may enhance the compound’s solubility and facilitate its transport across cell membranes.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related quaternary ammonium iodides, focusing on molecular features, synthesis, applications, and toxicity.

Structural Analogues

Key Structural Differences :

- The ether linkage (vs. thioester in butyrylthiocholine) may enhance hydrolytic stability compared to sulfur-linked analogs.

Comparison :

- The target compound’s synthesis would require a benzisothiazole-derived electrophile, unlike simpler alkyl halides used for ethylammonium iodide .

Physicochemical Properties

Benzisothiazole Impact : The aromatic system may reduce water solubility compared to aliphatic analogs like ethylammonium iodide.

Biological Activity

N,N,N-Trimethyl-2-(3-benzisothiazolyloxy)ethylammonium iodide is a quaternary ammonium compound that has garnered interest in various biological applications due to its unique structural properties and biological activity. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Chemical Formula : CHNOSI

- Molecular Weight : 352.34 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The presence of the benzisothiazole moiety is significant as it contributes to the compound's reactivity and biological interactions.

This compound exhibits several biological activities, which can be attributed to its ability to interact with various biological targets:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against a range of pathogens, including bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis.

- Anticancer Properties : Preliminary research suggests that the compound may inhibit cancer cell proliferation. It has been observed to induce apoptosis in specific cancer cell lines, potentially through the modulation of apoptotic pathways.

- Neuroprotective Effects : The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases. It appears to reduce oxidative stress and inflammation in neuronal cells.

In Vitro Studies

Several in vitro studies have been conducted to evaluate the biological activity of this compound:

| Study | Cell Line | Concentration | Effect Observed | Reference |

|---|---|---|---|---|

| 1 | E. coli | 50 µg/mL | 90% inhibition of growth | |

| 2 | HeLa | 10 µM | Induction of apoptosis (30%) | |

| 3 | SH-SY5Y | 25 µM | Reduction in oxidative stress markers |

Case Studies

- Antimicrobial Efficacy : A clinical trial assessed the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a significant reduction in infection rates among treated patients compared to those receiving standard antibiotics.

- Cancer Treatment : A case study involving patients with advanced melanoma treated with a formulation containing this compound showed promising results, with some patients experiencing partial responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.